奥沙普罗辛葡萄糖苷酸
描述
Synthesis Analysis
Oxaprozin glucuronide synthesis involves metabolic processes where Oxaprozin undergoes glucuronidation. The synthesis of Oxaprozin itself is achieved by reacting benzoin with succinic anhydride in the presence of pyridine to obtain 4-oxo-4-(2-oxo-1, 2-diphenylethox)butanoic acid, which further reacts with ammonium acetate in acetic acid to yield Oxaprozin (Li Gong-chu, 2015).
Molecular Structure Analysis
The molecular structure of Oxaprozin has been studied using Hartree-Fock (HF) and density functional theory (DFT) calculations. These studies provide insights into its linear and nonlinear optical properties, electronic properties, and the structural impact of oxaprozin dimerization. Vibrational studies, including FT-IR and FT-Raman spectroscopy, have also been conducted to compare theoretical frequencies with experimental data, offering a comprehensive understanding of Oxaprozin's molecular structure (S. Sagdinc & A. Eşme, 2010).
Chemical Reactions and Properties
Oxaprozin glucuronide interacts significantly with human serum albumin (HSA), leading to reactions such as acyl migration, hydrolysis of the glycosidic bond, and covalent binding to HSA. These interactions are inhibited by compounds binding at the benzodiazepine site of HSA, indicating the involvement of specific albumin sites in these reactions. The reversible complex formation with HSA suggests a detailed mechanism of action at the molecular level, emphasizing the significance of protein binding in the metabolism and function of Oxaprozin glucuronide (D. Wells, F. Janssen, & H. W. Ruelius, 1987).
Physical Properties Analysis
The pharmacokinetic properties of Oxaprozin, including its absorption, biotransformation, excretion, and kinetics, provide insight into its physical properties. After oral administration, Oxaprozin is rapidly absorbed, with glucuronidation being a major biotransformation route. These properties highlight the extensive metabolism Oxaprozin undergoes, leading to the formation of Oxaprozin glucuronide as a significant metabolite (F. Janssen et al., 1980).
Chemical Properties Analysis
Oxaprozin and its metabolites, including Oxaprozin glucuronide, exhibit a range of chemical properties that contribute to their pharmacological profile. The extensive binding to plasma proteins, particularly albumin, and the interactions that lead to various metabolic products, underline the chemical complexity and therapeutic potential of Oxaprozin glucuronide. The reactions involving human plasma and albumin, such as hydrolysis, rearrangement, and covalent binding, underscore the dynamic nature of these substances in biological systems (H. W. Ruelius et al., 1986).
科学研究应用
药理特征
- 镇痛和抗炎特性:奥沙普罗辛是一种非甾体抗炎药 (NSAID),在炎症、疼痛和发热模型中有效。其强大的镇痛特性可用于肩周炎等疾病。它抑制 COX-1 和 COX-2 同工酶、NF-κB 的核转运和金属蛋白酶,并调节内源性大麻素系统 (Kean, 2004)。
固体形态和生物利用度
- 改善理化性质:奥沙普罗辛的新型固体形态(如共晶和分子盐)被开发出来以影响其理化性质。这些形态增强了其溶解度和溶解速率,可能有利于其生物利用度 (Aitipamula 等,2016)。
风湿病的临床疗效
- 对类风湿关节炎和骨关节炎的有效性:奥沙普罗辛在管理类风湿关节炎和骨关节炎方面有效,这已通过许多临床试验和一项荟萃分析得到证实。它显示出与安慰剂或其他 NSAID 的标准剂量相比相等或更好的疗效,并具有良好的耐受性 (Kean 等,2002)。
估计分析方法
- 估计方法:已经开发出多种分析方法来估计奥沙普罗辛。这些方法对于了解其药代动力学特性和确保准确给药至关重要 (Boovizhikannan 等,2022)。
更安全的前药开发
- 减少胃肠道并发症:奥沙普罗辛的前药形式被开发出来以减轻其胃肠道副作用。这种前药显示出显着的镇痛、解热和抗炎活性,而不会引起溃疡,使其成为更安全的口服 NSAID 选择 (Peesa 等,2018)。
药效学特性
- 抑制酶并诱导细胞凋亡:奥沙普罗辛可以在神经元中抑制酰胺酶并在炎症细胞中抑制 NF-κB 激活。它还诱导活化单核细胞凋亡,表明药效学特性超出了经典的 NSAID 标志物 (Dallegri 等,2005)。
药代动力学相互作用
- 与白蛋白和其他药物的相互作用:研究了奥沙普罗辛与白蛋白的相互作用及其对关节破坏的各种生化成分的影响。当与其他常用处方药联合使用时,它显示出最小的影响,表明其安全性和治疗活性 (Rainsford 等,2002)。
合成和 SAR 研究
- 临床用途的开发:奥沙普罗辛的合成、SAR 研究、理化特性和药理学已得到深入探索,促进了其在治疗各种炎症性疾病中的应用 (Božić 等,2011)。
调节基质金属蛋白酶活性
- 在治疗炎症性疾病和癌症中的潜力:奥沙普罗辛调节基质金属蛋白酶 9 (MMP-9) 活性的能力对于细胞外基质重塑至关重要,表明其在炎症性疾病和癌症中的治疗潜力 (Ianni 等,2019)。
癫痫模型中的神经保护作用
- 靶向氧化应激通路:奥沙普罗辛在戊四唑诱发的癫痫大鼠模型中通过影响氧化应激通路和 SIRT1/PGC1α 信号传导显示出潜在的神经保护作用 (Khatami 等,2022)。
透皮渗透增强
- 改善局部传输:使用表面增强拉曼光谱研究奥沙普罗辛的透皮渗透表明,某些理化方法可以显着增强其透皮渗透,为其给药提供了新的可能性 (Liu 等,2019)。
牙科手术中的镇痛和抗炎作用
- 术后疼痛管理:奥沙普罗辛在拔除下颌阻生第三磨牙后显示出有效的镇痛和抗炎特性,表明其适用于牙科手术中的术后疼痛管理 (Kara 等,2010)。
膝骨关节炎的运动疗法
- 与体育锻炼相结合:一项将奥沙普罗辛与家庭渐进式运动相结合的研究显示,膝骨关节炎老年患者的预后得到改善,突出了将药物与物理疗法相结合的好处 (Petrella & Bartha, 2000)。
用于口服给药的微乳剂制剂
- 增强口服吸收:开发了奥沙普罗辛的微乳剂制剂以增强其口服吸收。由于其持续释放作用和改善的药代动力学,这种新型制剂对于临床试验可能具有重要意义 (Yin 等,2021)。
抑制基质金属蛋白酶活性
- 在风湿病中的作用:奥沙普罗辛抑制基质金属蛋白酶活性的能力表明了一种与风湿病治疗相关的新型作用机制 (Barracchini 等,2001)。
与双氯芬酸在肩周炎疼痛中的比较
- 在肩周炎中的有效性:发现奥沙普罗辛与双氯芬酸对其他 NSAID 难治的肩周炎疼痛患者同样有效,在改善肩功能和患者生活质量方面具有更好的结果 (Heller & Tarricone, 2004)。
安全和危害
Oxaprozin glucuronide is generally considered safe, with a low incidence of adverse effects. However, individual variations may occur. Clinicians should monitor patients for any signs of allergic reactions, hepatotoxicity, or renal impairment.
未来方向
Research on oxaprozin glucuronide should focus on:
- Elucidating its specific pharmacological effects.
- Investigating potential interactions with other drugs.
- Assessing its contribution to overall oxaprozin efficacy.
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKPOICDFFRNF-MJRVOHGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238081 | |
Record name | Oxaprozin-1-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxaprozin glucuronide | |
CAS RN |
90283-09-3 | |
Record name | Oxaprozin-1-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaprozin-1-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXAPROZIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。